molecular formula C6H3Cl3 B075193 1,3,5-Trichlorobenzene-d3 CAS No. 1198-60-3

1,3,5-Trichlorobenzene-d3

Cat. No. B075193
CAS RN: 1198-60-3
M. Wt: 184.5 g/mol
InChI Key: XKEFYDZQGKAQCN-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3,5-Trichlorobenzene derivatives involves various chemical reactions and methodologies. For example, the newly developed synthesis of 1,3,5-Trichlorobenzene from aniline involves diazotization of 2,4,6-trichloroaniline in the presence of H2SO4/NaNO2 and H3PO2, which leads to better purity and higher yields (Mehilal, Salunke, & Agrawal, 2002). Another study focused on the synthesis of hyperbranched polyether imides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene, highlighting the multi-step synthesis process involving hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene (Rigana, Thirukumaran, Shanthi, & Sarojadevi, 2016).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds, such as 1-3-dibromo-5-chlorobenzene, have been investigated using density functional theory (DFT) calculations, providing insights into the vibrational bands and non-linear optical properties of these molecules (Arivazhagan & Meenakshi, 2011). Similarly, the molecular structure of 1,2,3-trichlorobenzene was determined using gas electron diffraction and liquid crystal NMR, which can provide a comparative basis for understanding the structure of 1,3,5-Trichlorobenzene-d3 (Blake et al., 1990).

Chemical Reactions and Properties

The chemical reactions involving 1,3,5-Trichlorobenzene derivatives showcase a variety of pathways, including hydrodechlorination and oxygen-attacking pathways, as evidenced in the degradation of 1,2,4-trichlorobenzene using synthesized Co3O4 (Lin et al., 2011). These studies contribute to a deeper understanding of 1,3,5-Trichlorobenzene-d3's reactivity and degradation mechanisms.

Physical Properties Analysis

The physical properties, such as crystal and molecular structures of related compounds, provide insights into the physical characteristics of 1,3,5-Trichlorobenzene-d3. The analysis of crystal data for 1,3,5-trichlorobenzene at 293 K helps in understanding the solid-state properties and isomorphous behavior with other chlorobenzenes (Belaaraj et al., 1984).

Chemical Properties Analysis

The chemical properties of 1,3,5-Trichlorobenzene-d3 can be inferred from studies on similar compounds, where the synthesis and characterization involve detailed spectroscopic analysis, providing insights into the chemical behavior and interactions of these molecules (Wu et al., 2022).

Scientific Research Applications

  • Crystallography : The compound has been used to study crystal structures and provide more accurate data, improving upon previous reports (Belaaraj et al., 1984).

  • Infrared Spectroscopy : Its infrared absorption spectra in gaseous and solid states were observed, and the assignment of infrared active normal vibrations was determined (Saëki, 1962).

  • Raman Spectroscopy : The compound was used to study Raman spectra and the qualitative depolarization ratio of each line for solutions (Saëki, 1961).

  • Catalytic Oxidation Studies : It was a model pollutant in studies of catalytic oxidation over V2O5/TiO2 catalysts, revealing different oxidation rates and products (Wang et al., 2015).

  • Quantum-Chemical Studies : The compound was a precursor in the synthesis of 1,3,5-triamino-2,4,6-trinitro benzene (TATB), a high explosive, via density functional theory calculations (Patil et al., 2010).

  • ESR Spectroscopy and Magnetic Anisotropy : The compound was studied for its ESR spectral properties and magnetic anisotropy, providing insights into the behavior of paramagnetic products (Misochko et al., 2013).

  • Dechlorination Studies : It served as a subject for dechlorination research, providing new methods for the process in organic solvents (Rodríguez & Lafuente, 2002).

  • GC-MS Analysis : The compound's content in drinking water was determined using GC-MS with head-space solid phase micro-extraction (Yong-zhong, 2012).

  • Photoluminescence Studies : Trichlorobenzene isomers, including 1,3,5-trichlorobenzene, were used to synthesize C70 nano/microcrystals with varied morphologies and photoluminescence properties (Liu et al., 2014).

Safety And Hazards

1,3,5-Trichlorobenzene-d3 is harmful if swallowed and can cause skin irritation and serious eye irritation . It is also toxic to aquatic life with long-lasting effects . In case of contact with skin or eyes, it is recommended to rinse with water and seek medical attention if necessary .

properties

IUPAC Name

1,3,5-trichloro-2,4,6-trideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEFYDZQGKAQCN-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483757
Record name 1,3,5-Trichlorobenzene-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trichlorobenzene-d3

CAS RN

1198-60-3
Record name 1,3,5-Trichlorobenzene-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1198-60-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Trichlorobenzene-d3
Reactant of Route 2
1,3,5-Trichlorobenzene-d3
Reactant of Route 3
1,3,5-Trichlorobenzene-d3
Reactant of Route 4
1,3,5-Trichlorobenzene-d3
Reactant of Route 5
1,3,5-Trichlorobenzene-d3
Reactant of Route 6
1,3,5-Trichlorobenzene-d3

Citations

For This Compound
18
Citations
S Saëki - Bulletin of the Chemical Society of Japan, 1961 - journal.csj.jp
The Raman spectra and the qualitative depolarization ratio of each line were observed for the solutions of 1,3,5-trichlorobenzene and 1,3,5-trichlorobenzene-d 3 . The assignments of …
Number of citations: 2 www.journal.csj.jp
S Saëki - Bulletin of the Chemical Society of Japan, 1962 - journal.csj.jp
The infrared absorption spectra of 1,3,5-trichlorobenzene, 1,3,5-trichlorobenzene-d 3 , 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetrachlorobenzene-d 2 were observed in a gaseous state …
Number of citations: 5 www.journal.csj.jp
JL Ragle, M Mokarram - The Journal of Chemical Physics, 1975 - aip.scitation.org
Nuclear quadrupole coupling parameters for 1,3,5‐trichlorobenzene‐d 3 and 1,2,3,4‐tetrachlorobenzene‐d 2 are reported and compared with results for other compounds. No …
Number of citations: 4 aip.scitation.org
S Gohda, H Ono, Y Yamada - Chemistry Letters, 2021 - journal.csj.jp
A metal-free covalent triazine framework (CTF) was synthesized from 2,4,6-tricyano-1,3,5-triazine (TCT) through open-system and liquid-phase synthesis using trifluoromethanesulfonic …
Number of citations: 8 www.journal.csj.jp
Y Koga, JA Morrison - The Journal of Chemical Physics, 1975 - aip.scitation.org
at which the polarizations of the two laser beams are mutually perpendicular. The data can be represented reasonably well by a simple function F (8)= A+ B cosz (28), corresponding to …
Number of citations: 54 aip.scitation.org
O Lerch, J Zboron, K Brady, JL Aybar - Gerstel Appl Note No, 2018 - gcms.labrulez.com
In the work presented here, highly sensitive determination of around 100 contaminants in surface water in the concentration range from low doubledigit to low triple-digit pg/L was …
Number of citations: 6 gcms.labrulez.com
F Pelascini, F Peruch, PJ Lutz, M Wesolek… - European polymer …, 2005 - Elsevier
In the present paper, the synthesis of new pyridine bis(imine) ligands modified with halogens (Cl, Br, CF 3 ) or alkyl groups (Heptyl, tert-butyl, Phenyl, …) is reported. When coordinated …
Number of citations: 37 www.sciencedirect.com
R Souane, F Isel, F Peruch, PJ Lutz - Comptes Rendus Chimie, 2002 - Elsevier
Brookhart and Gibson have recently described the synthesis of new iron and cobalt complexes with pyridine bis(imine) ligands for the polymerisation of ethylene and propylene. In the …
Number of citations: 48 www.sciencedirect.com
N Suzuki - Metallocenes in Regio-and Stereoselective Synthesis …, 2005 - Springer
Metallocene complexes that serve as stereoselective olefin polymerization catalysts are described. The polymerization of propylene, styrene, methyl methacrylate, 1,3-dienes, non-…
Number of citations: 5 link.springer.com
H Ueda - The Journal of Chemical Physics, 1975 - aip.scitation.org
Three inorganic Oxides, A, SA, and S, were degassed at 300 C, while evacuating them to 10-5 mmHg and then brought in contact with a perylene solution in a degassed and vacuum …
Number of citations: 4 aip.scitation.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.